2-[4-(4-Pentylcyclohexyl)phenyl]isoindoline
Description
2-[4-(4-Pentylcyclohexyl)phenyl]isoindoline is a bicyclic aromatic compound featuring an isoindoline core substituted at the 2-position with a phenyl group bearing a 4-pentylcyclohexyl substituent.
Properties
IUPAC Name |
2-[4-(4-pentylcyclohexyl)phenyl]-1,3-dihydroisoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N/c1-2-3-4-7-20-10-12-21(13-11-20)22-14-16-25(17-15-22)26-18-23-8-5-6-9-24(23)19-26/h5-6,8-9,14-17,20-21H,2-4,7,10-13,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAJKAQIYTYUNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)N3CC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101195227 | |
| Record name | 2,3-Dihydro-2-[4-(4-pentylcyclohexyl)phenyl]-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101195227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685108-39-8 | |
| Record name | 2,3-Dihydro-2-[4-(4-pentylcyclohexyl)phenyl]-1H-isoindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685108-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-2-[4-(4-pentylcyclohexyl)phenyl]-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101195227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Pentylcyclohexyl)phenyl]isoindoline typically involves the following steps:
Formation of the Isoindoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution of the Phenyl Ring: The phenyl ring is introduced via a Friedel-Crafts acylation reaction, followed by reduction to obtain the desired substitution pattern.
Introduction of the Pentylcyclohexyl Group: This step involves the alkylation of the phenyl ring with a pentylcyclohexyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Pentylcyclohexyl)phenyl]isoindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or isoindoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are used under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-(4-Pentylcyclohexyl)phenyl]isoindoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-[4-(4-Pentylcyclohexyl)phenyl]isoindoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
Physical and Chemical Properties
Thermal Behavior and Mesomorphism
- Its rigidity may favor nematic or smectic phases.
- Compound : Exhibits aggregation-induced emission (AIE) and LC properties due to the ethynyl bridge’s conjugation and bromododecyloxy chain’s flexibility .
- Compound: Fluorine substituents enhance thermal stability (mp >100°C inferred) and reduce viscosity in LC phases compared to non-fluorinated analogs .
Optoelectronic Properties
Critical Differences :
- The target compound ’s isoindoline core offers a unique balance of rigidity and solubility, but its lack of fluorination or AIE-active groups may limit niche applications compared to and compounds.
Research Findings and Implications
- : The ethynyl bridge in 1-((12-Bromododecyl)oxy)-4-((4-(4-pentylcyclohexyl)phenyl)ethynyl) benzene facilitates AIE, a property absent in the target compound due to structural simplicity .
- : Fluorine atoms in 1,2-difluoro-4-{4-[2-(4-pentylcyclohexyl)ethyl]cyclohexyl}benzene improve thermal resilience, suggesting that halogenation could enhance the target compound’s stability for industrial use .
Biological Activity
2-[4-(4-Pentylcyclohexyl)phenyl]isoindoline, with the CAS number 685108-39-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been noted for its potential effects on:
- Nicotinic Acetylcholine Receptors : The compound may interact with these receptors, which are crucial for neurotransmission and have implications in various neurological conditions.
- Cell Cycle Regulation : Preliminary studies suggest that compounds similar to this compound can influence cell cycle progression by modulating cyclin-dependent kinases (CDKs), which are vital for cell division and proliferation .
Anticancer Potential
Recent research has highlighted the compound's potential as an anticancer agent. For instance, studies on structurally related isoindolines have shown significant inhibitory effects on cancer cell lines, indicating that this compound may exhibit similar properties.
Case Studies
- In vitro Studies : In laboratory settings, compounds structurally related to this compound have demonstrated cytotoxicity against various cancer cell lines, leading to apoptosis. For example, a related compound showed an IC50 value of 0.004 μM against CDK2, highlighting the potential of isoindolines in targeting cancer pathways .
- Animal Models : In vivo studies using xenograft models have indicated that such compounds can significantly reduce tumor growth without severe toxicity, suggesting a favorable therapeutic index .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | Potential anticancer activity | TBD | Current Research |
| Related Isoindoline A | CDK2 Inhibition | 0.004 | |
| Related Isoindoline B | CDK9 Inhibition | 0.009 |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can be achieved through multicomponent reactions, which allow for the introduction of various substituents that may enhance biological activity. The structure-activity relationship (SAR) studies indicate that modifications in the cyclohexyl group can significantly affect the compound's potency and selectivity towards specific biological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
